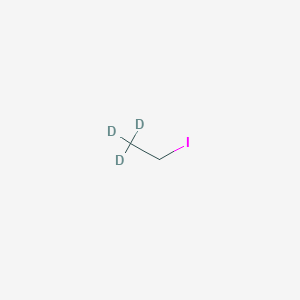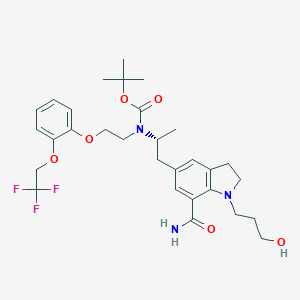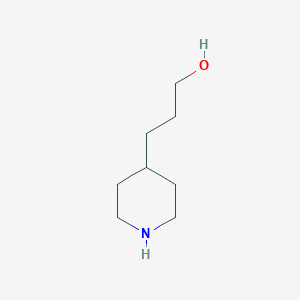
4-Piperidinepropanol
Übersicht
Beschreibung
4-Piperidinepropanol is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are a part of a broader category of nitrogen-containing heterocycles, which play a significant role in medicinal chemistry due to their presence in numerous bioactive molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of piperidine derivatives, including compounds like 4-Piperidinepropanol, often involves complex reactions that allow for the introduction of substituents at various positions on the piperidine ring. For example, an efficient, asymmetric, one-pot synthesis of highly substituted piperidines was established through a sequence involving diphenylprolinol silyl ether mediated Michael reaction, followed by domino aza-Henry reaction/hemiaminalization, and a Lewis acid-mediated allylation or cyanation reaction, demonstrating control over the formation of stereocenters and substituents (Urushima et al., 2010). Additionally, a tandem Aza[4 + 2]/Allylboration reaction has been utilized for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives, illustrating a novel multicomponent reaction approach (Tailor and Hall, 2000).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including 4-Piperidinepropanol, is crucial for understanding their chemical behavior and interaction with biological systems. The crystal and molecular structure of related compounds have been characterized using techniques such as single crystal X-ray diffraction, providing insights into their conformation and the arrangement of substituents around the piperidine ring (Szafran et al., 2007).
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions that modify their structure and properties. For instance, the synthesis of piperidin-4-ones via a two-step, formal [4 + 2] approach involving gold catalysis has been reported, highlighting the synthetic versatility of these compounds (Cui et al., 2009). Moreover, the creation of substituted piperidin-4-ols through a modular, efficient, and stereoselective synthesis emphasizes the significance of stereochemistry in the biological activity of piperidine derivatives (Cui, Li, Zhang, 2010).
Wissenschaftliche Forschungsanwendungen
Drug Development for Various Conditions : The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class, related to 4-Piperidinepropanol, has contributed to the development of drugs treating obesity, gastrointestinal recovery, and substance abuse (Carroll & Dolle, 2014).
Imaging Probes : Halogenated 4-(phenoxymethyl)piperidines show high binding to receptors in various organs, making them promising probes for in vivo tomographic studies (Waterhouse et al., 1997).
Cancer Treatment : 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides show potential as antiproliferative agents and tubulin inhibitors, which could be used in cancer treatment (Krasavin et al., 2014).
Antiproliferative Effects : Compounds 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline have shown considerable growth inhibition of human cancer cell lines, indicating potential as drug discovery hits (Harishkumar et al., 2018).
Breast Cancer Therapy : Piperine has been found to effectively suppress tumor growth and metastasis in a murine breast cancer model, suggesting therapeutic applications in treating breast cancer (Lai et al., 2012).
Antifungal Applications : 4-aminopiperidines have shown promising antifungal activity against clinically relevant fungal strains, indicating potential for future antifungal treatments (Krauss et al., 2021).
Metabolic Disorder Treatment : New piperidine-containing fibrates show superior activity in reducing triglyceride, cholesterol, and blood sugar compared to bezafibrate, indicating potential applications in treating metabolic disorders (Komoto et al., 2000).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-piperidin-4-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-7-1-2-8-3-5-9-6-4-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIMLJDSPUCGGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064546 | |
| Record name | 4-Piperidinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinepropanol | |
CAS RN |
7037-49-2 | |
| Record name | 4-Piperidinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7037-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinepropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007037492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Piperidinepropanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Piperidinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine-4-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)
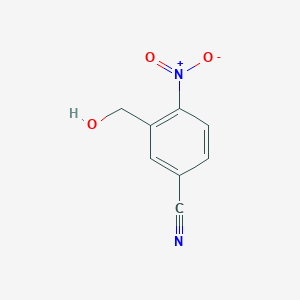
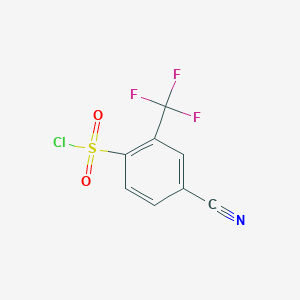
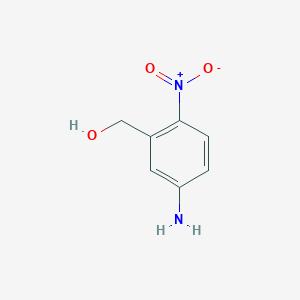

![2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion](/img/structure/B32714.png)

![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)


